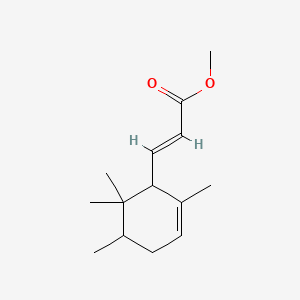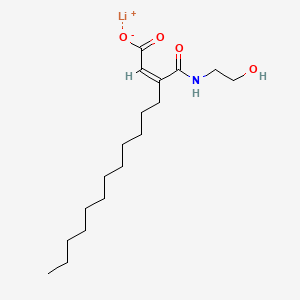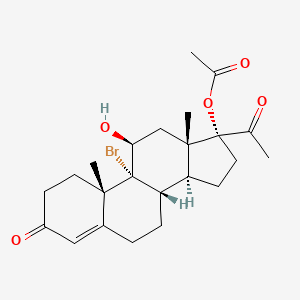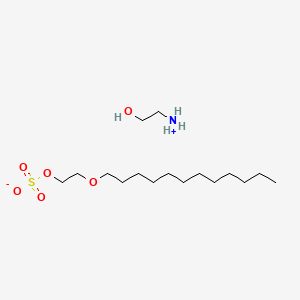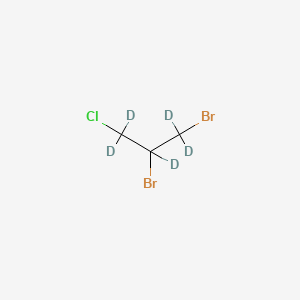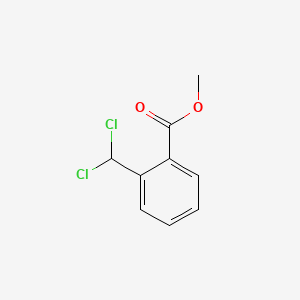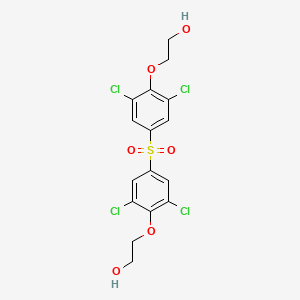
2,2'-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Cl4O6S. It is known for its unique structure, which includes two phenylene rings connected by a sulfonyl group and linked to ethanol groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2,6-dichlorophenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenylene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially disrupting their normal function. The phenylene rings and ethanol groups may also contribute to its overall activity by enhancing its binding affinity and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Sulfonylbis(4,1-phenylene)oxy)bisethanol: Lacks the chlorine atoms, which may affect its reactivity and applications.
2,2’-(Sulfonylbis(2,6-dimethyl-4,1-phenylene)oxy)bisethanol: Contains methyl groups instead of chlorine, leading to different chemical properties.
Uniqueness
This makes it a valuable compound for specific research and industrial purposes .
Propriétés
Numéro CAS |
91198-38-8 |
|---|---|
Formule moléculaire |
C16H14Cl4O6S |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H14Cl4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2 |
Clé InChI |
WINCTAVQOYZBMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCCO)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)OCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
